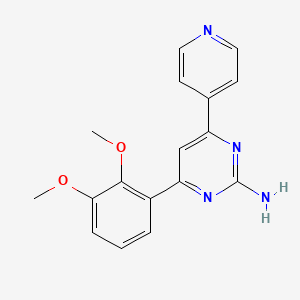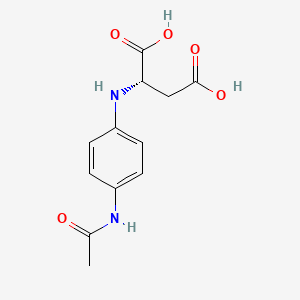![molecular formula C12H17NO2 B14185770 N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide CAS No. 921607-19-4](/img/structure/B14185770.png)
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide is an organic compound with a molecular formula of C11H15NO2 This compound is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to a methylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide typically involves the reaction of 4-hydroxyphenethylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the risk of side reactions.
化学反应分析
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetic acid.
Reduction: Formation of N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamine.
Substitution: Formation of halogenated derivatives such as 4-chlorophenylethyl-2-methylpropanamide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to downstream effects. The amide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
相似化合物的比较
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide can be compared with similar compounds such as:
4-Hydroxyphenethylamine: Shares the hydroxyphenyl and ethylamine structure but lacks the amide group.
N-[2-(4-Hydroxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a methylpropanamide group.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but with an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
921607-19-4 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) |
InChI 键 |
QJCDVCUDEJYIRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)


![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)


![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)


